molecular formula C19H17BrNO3P B3421607 (3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide CAS No. 220998-36-7

(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide

Cat. No.: B3421607
CAS No.: 220998-36-7
M. Wt: 418.2 g/mol
InChI Key: HPEZMVARRFUNGM-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C19H17BrNO3P. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a diphenylphosphine oxide moiety attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide typically involves the reaction of 3-bromo-2,6-dimethoxypyridine with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridylphosphine oxides, reduced phosphines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic processes.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide involves its interaction with molecular targets such as enzymes, proteins, and metal ions. The compound can act as a ligand, coordinating with metal centers and influencing their reactivity. Additionally, its phosphine oxide group can participate in redox reactions, affecting the overall chemical environment.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: Similar in structure but lacks the pyridyl and bromine substituents.

    (2,6-Dimethoxy-4-pyridyl)diphenylphosphine oxide: Similar but without the bromine atom.

    (3-Bromo-4-pyridyl)diphenylphosphine oxide: Similar but without the methoxy groups.

Uniqueness

(3-Bromo-2,6-dimethoxy-4-pyridyl)diphenylphosphine oxide is unique due to the combination of its bromine, methoxy, and diphenylphosphine oxide groups. This unique structure imparts specific chemical reactivity and binding properties, making it valuable in various applications.

Properties

IUPAC Name

3-bromo-4-diphenylphosphoryl-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrNO3P/c1-23-17-13-16(18(20)19(21-17)24-2)25(22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEZMVARRFUNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round bottom flask with a magnetic stirring bar was charged with 2,6-dimethoxy-3-bromo-4-(diphenylphosphino)pyridine (4.96 g) and 50 mL acetone. To this solution was slowly added approximately 35% hydrogen peroxide (33.9 mL). The reaction was monitored by thin-layer chromatography. The product was extracted with 3×20 mL dichloromethane. The combined extract was dried with anhydrous magnesium sulfate and was concentrated in vaccuo to give a crude product which was purified by column chromatography (silica gel, CHCl3 : ethyl acetate=1:1 with 5% NEt3) to give 5.15 g pure product (96% of theoretical yield).
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
33.9 mL
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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